molecular formula C4H10Cl2N2O2 B6618644 3-aminoazetidine-3-carboxylicaciddihydrochloride CAS No. 1442425-27-5

3-aminoazetidine-3-carboxylicaciddihydrochloride

Cat. No.: B6618644
CAS No.: 1442425-27-5
M. Wt: 189.04 g/mol
InChI Key: UAQPMPVFQGHYEM-UHFFFAOYSA-N
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Description

3-aminoazetidine-3-carboxylicaciddihydrochloride is a chemical compound with the molecular formula C4H9Cl2N2O2. It is a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminoazetidine-3-carboxylicaciddihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopropanoic acid with a suitable cyclizing agent to form the azetidine ring. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-aminoazetidine-3-carboxylicaciddihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized azetidines .

Scientific Research Applications

3-aminoazetidine-3-carboxylicaciddihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-aminoazetidine-3-carboxylicaciddihydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its unique ring structure allows it to participate in reactions that are not accessible to other compounds, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-aminoazetidine-3-carboxylicaciddihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability. This makes it particularly useful in various chemical and biological applications where other azetidine derivatives may not be as effective .

Properties

IUPAC Name

3-aminoazetidine-3-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2.2ClH/c5-4(3(7)8)1-6-2-4;;/h6H,1-2,5H2,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQPMPVFQGHYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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